2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
Description
Significance of Mannich Bases and Aminoalkyl Derivatives in Organic Synthesis
Mannich bases, or β-amino-carbonyl compounds, are the products of the Mannich reaction, a fundamental three-component organic reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. vedantu.comwikipedia.orgbyjus.com This reaction is a classic example of aminoalkylation, a process that introduces an aminomethyl group into a substrate.
The significance of Mannich bases and other aminoalkyl derivatives in organic synthesis is vast. They serve as crucial intermediates for the synthesis of a wide array of more complex molecules. chemistnotes.com Their utility stems from their versatile reactivity; for instance, the elimination of the amine from a Mannich base can yield α,β-unsaturated carbonyl compounds, which are valuable precursors in many synthetic pathways. chemistnotes.com
Key applications of Mannich bases in synthesis include:
Pharmaceuticals: They are foundational in synthesizing various medicinal compounds, including antibiotics (e.g., rolitetracycline, a derivative of tetracycline), antidepressants (e.g., fluoxetine), and anti-inflammatory drugs (e.g., tolmetin). wikipedia.orgbyjus.com They are also used to prepare alkaloids like tropinone. wikipedia.orgchemistnotes.com
Natural Product Synthesis: The Mannich reaction is a key step in the synthesis of numerous natural products, such as peptides and nucleotides. vedantu.comwikipedia.org
Polymer Chemistry: These compounds are utilized in various polymerization reactions. vedantu.comwikipedia.org
Agrochemicals: Mannich bases are employed in the production of plant growth regulators and other agrochemicals. vedantu.comwikipedia.org
The reaction mechanism typically proceeds through the formation of a reactive electrophilic species known as an iminium ion from the amine and formaldehyde (B43269). vedantu.comchemistnotes.comadichemistry.com This ion is then attacked by the nucleophilic form (an enol or enolate) of the active hydrogen compound to form the final Mannich base. wikipedia.orgchemistnotes.comadichemistry.com
Structural Overview and Unique Features of the 2,6-Dimethylmorpholine (B58159) and Aniline (B41778) Moieties in the Compound
The structure of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline incorporates two key functional components: an aniline unit and a 2,6-dimethylmorpholine unit, linked by a methylene (B1212753) bridge.
Aniline Moiety: Aniline (C₆H₅NH₂) is the simplest aromatic amine, consisting of an amino group attached to a phenyl ring. wikipedia.org It is a weak base, a property attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. wikipedia.orggeeksforgeeks.org This delocalization reduces the electron density on the nitrogen atom, making it less available for protonation. geeksforgeeks.org The aniline ring is highly susceptible to electrophilic substitution reactions, with incoming electrophiles typically directed to the ortho and para positions due to the electron-donating nature of the amino group. wikipedia.org In the target compound, the aminoalkyl group is situated at the ortho position relative to the primary amino group.
2,6-Dimethylmorpholine Moiety: Morpholine (B109124) is a saturated heterocyclic compound featuring both amine and ether functional groups. researchgate.net The 2,6-dimethylmorpholine variant exists as cis and trans stereoisomers, depending on the relative orientation of the two methyl groups. The cis-isomer is often a target in synthesis due to its utility as an intermediate for crop protection agents and pharmaceuticals. google.combasf.com The presence of the methyl groups introduces steric bulk and can influence the molecule's conformation and reactivity. Morpholine itself is a secondary amine and is widely used in organic synthesis. researchgate.net
The combination of these two moieties in this compound results in a molecule with multiple reactive sites and interesting stereochemical properties, making it a valuable subject for academic and industrial research.
| Moiety | Key Structural Features | Chemical Properties |
| Aniline | Primary aromatic amine (-NH₂) on a benzene (B151609) ring. | Weakly basic; lone pair delocalization into the ring; activates the ring for electrophilic substitution (ortho/para directing). wikipedia.orggeeksforgeeks.org |
| 2,6-Dimethylmorpholine | Saturated heterocycle with ether and tertiary amine groups; contains two chiral centers. | Acts as a secondary amine in the Mannich reaction; the methyl groups add steric hindrance and create stereoisomers (cis/trans). researchgate.netgoogle.com |
| Methylene Bridge | -CH₂- linker | Connects the nitrogen of the morpholine to the ortho position of the aniline ring. |
Historical Context and Evolution of Research on Related Aminoalkylation Reactions
The foundational reaction for synthesizing compounds like this compound is the Mannich reaction, named after German chemist Carl Mannich who first reported it in 1912. wikipedia.orgchemistnotes.com This reaction originally described the condensation of an enolizable carbonyl compound with formaldehyde and a primary or secondary amine. vedantu.comadichemistry.com
Over the decades, the scope of the Mannich reaction has expanded significantly. Researchers discovered that the reaction is not limited to carbonyl compounds; a wide range of substrates with acidic protons can participate, including nitriles, nitroalkanes, alkynes, and activated phenyl groups. adichemistry.com Furthermore, electron-rich heterocycles such as indoles, pyrroles, and furans are also effective substrates. chemistnotes.comadichemistry.com
A significant evolution in this field has been the development of asymmetric Mannich reactions. By using chiral catalysts, such as proline and its derivatives, chemists can control the stereochemical outcome of the reaction, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. wikipedia.org
More recent advancements in C-H functionalization have led to reactions that are conceptually similar to aminoalkylation. For example, the Minisci reaction, which involves the addition of nucleophilic carbon-centered radicals to electron-deficient heterocycles, provides a modern method for forming C-C bonds adjacent to a heteroatom, a transformation that complements classical Mannich-type reactivity. acs.org This historical progression from the original Mannich reaction to modern catalytic and radical-based methods demonstrates the enduring importance of aminoalkylation in organic chemistry.
Scope and Academic Relevance of Studying this compound
The academic relevance of studying this compound stems from its identity as a complex Mannich base, combining structural motifs that are prevalent in medicinal chemistry and materials science.
Key areas of academic interest include:
Synthetic Methodology: Developing efficient and stereoselective methods for its synthesis provides a platform for testing and refining aminoalkylation protocols.
Intermediate for Complex Synthesis: The compound serves as a versatile building block. The primary aniline amine can be diazotized and converted into a wide range of functional groups, while the aromatic ring can undergo further substitution. collegedunia.com This makes it a valuable precursor for creating libraries of novel compounds for biological screening.
Medicinal Chemistry: Both morpholine and aniline derivatives are common scaffolds in drug discovery. researchgate.net The 2,6-dimethylmorpholine moiety, in particular, is found in several biologically active compounds. researchgate.net Therefore, this compound and its derivatives are of interest for their potential pharmacological activities.
Structural and Conformational Analysis: The presence of stereocenters in the dimethylmorpholine ring and the flexible methylene linker makes this molecule an interesting subject for conformational analysis, which can provide insights into its interaction with biological targets.
The compound's basic chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
Data sourced from Santa Cruz Biotechnology. scbt.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-15(8-11(2)16-10)9-12-5-3-4-6-13(12)14/h3-6,10-11H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJSQBDZXHNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline and Its Analogues
Classic Mannich Reaction Approaches for the Synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of synthesizing this compound, the reaction involves the condensation of an aniline (B41778) derivative, formaldehyde (B43269) (or a suitable equivalent), and 2,6-dimethylmorpholine (B58159).
Amine and Aldehyde Component Variations in the Mannich Reaction
The classic Mannich reaction allows for considerable flexibility in the choice of the amine and aldehyde components, which in turn allows for the synthesis of a diverse range of analogues. While formaldehyde is the most common aldehyde used for aminomethylation, other aliphatic and aromatic aldehydes can be employed to introduce different substituents on the methylene (B1212753) bridge.
The amine component is critical in defining the final structure. A variety of primary and secondary amines can be utilized in the Mannich reaction. For the synthesis of the target compound, 2,6-dimethylmorpholine serves as the secondary amine. The use of different cyclic or acyclic secondary amines would result in a library of analogous compounds with varying steric and electronic properties.
Role of 2,6-Dimethylmorpholine as a Key Amino Component in Mannich Reactions
2,6-Dimethylmorpholine is a readily available and widely used secondary amine in organic synthesis. Its incorporation into molecules through the Mannich reaction can impart specific physicochemical properties. The morpholine (B109124) ring is a common motif in pharmacologically active compounds, often improving water solubility and metabolic stability. The two methyl groups on the morpholine ring introduce chirality and steric bulk, which can be crucial for biological activity and selectivity. The cis- and trans-isomers of 2,6-dimethylmorpholine offer further opportunities for stereochemical diversity in the final products. While the specific use of 2,6-dimethylmorpholine in the synthesis of the title compound is not extensively detailed in publicly available literature, its successful application in Mannich reactions with other substrates, such as 8-hydroxyquinolines, demonstrates its viability as a key amino component.
Substrate Scope and Limitations for the Anilino Component Aminoalkylation
The aniline component in the Mannich reaction serves as the nucleophile. The success of the aminoalkylation of anilines depends on the electronic and steric properties of the substituents on the aromatic ring. Electron-donating groups on the aniline ring generally facilitate the reaction by increasing the nucleophilicity of the aromatic system. Conversely, strong electron-withdrawing groups can deactivate the ring, making the reaction more challenging.
The regioselectivity of the aminoalkylation is a critical aspect. For aniline itself, the reaction typically occurs at the ortho and para positions. To achieve selective synthesis of the ortho-substituted product, this compound, directing groups or specific reaction conditions may be necessary. However, detailed studies on the regioselective Mannich reaction of various substituted anilines with 2,6-dimethylmorpholine are not widely reported in the current scientific literature.
Table 1: Hypothetical Substrate Scope for the Mannich Reaction with 2,6-Dimethylmorpholine and Formaldehyde
| Anilino Component (Substituent) | Expected Reactivity | Potential Challenges |
| Aniline | High | Mixture of ortho and para isomers |
| 2-Methylaniline (o-toluidine) | Moderate | Steric hindrance may reduce yield |
| 4-Methoxyaniline (p-anisidine) | High | Predominantly ortho substitution expected |
| 4-Nitroaniline | Low | Deactivated ring may require harsh conditions |
This table is illustrative and based on general principles of the Mannich reaction, as specific data for this reaction is not available.
Advanced and Green Chemistry Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These principles are also being applied to the Mannich reaction.
One-Pot Multicomponent Reactions Incorporating this compound Scaffolds
One-pot multicomponent reactions (MCRs) are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources. The synthesis of this compound is inherently a multicomponent reaction. Advanced MCR strategies could involve the in situ generation of one of the reactants or the tandem execution of multiple reaction steps in a single vessel. While specific literature on advanced one-pot syntheses for the title compound is scarce, the general field of MCRs is rapidly expanding and offers promising avenues for its efficient synthesis.
Catalytic Approaches and Reaction Conditions Optimization
The development of catalysts for the Mannich reaction is an active area of research. Catalysts can improve reaction rates, yields, and selectivity (including regioselectivity and stereoselectivity). Both acid and base catalysts are commonly used. Green chemistry principles encourage the use of heterogeneous catalysts that can be easily recovered and reused. Furthermore, the use of alternative, environmentally benign solvents like water or ionic liquids, or even solvent-free conditions, is being explored to make the Mannich reaction more sustainable. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing the efficiency of the synthesis of this compound and its analogues.
Table 2: Potential Catalysts and Green Solvents for the Synthesis of this compound
| Catalyst Type | Example | Potential Advantage |
| Brønsted Acid | p-Toluenesulfonic acid | Readily available, effective |
| Lewis Acid | Scandium(III) triflate | High activity, water-tolerant |
| Organocatalyst | Proline | Enantioselective potential |
| Heterogeneous Catalyst | Zeolites, Montmorillonite K-10 | Reusable, environmentally friendly |
| Solvent | ||
| Water | Green, inexpensive | |
| Ionic Liquids | [bmim][BF4] | Recyclable, tunable properties |
| Solvent-free | Reduced waste, high concentration |
This table presents potential options based on general trends in Mannich reaction optimization, as specific data for the target synthesis is limited.
Solvent Effects and Environmentally Conscious Synthesis Modifications
The choice of solvent can significantly influence the rate and yield of the Mannich reaction. Traditional syntheses often employ protic solvents like ethanol or methanol, or aprotic solvents such as dioxane oarjbp.cominnovareacademics.in. The polarity of the solvent can affect the stability of the intermediate iminium ion, which is a key reactive species in the Mannich reaction.
In recent years, there has been a considerable shift towards developing more environmentally friendly synthetic protocols for the Mannich reaction. These "green" approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify product isolation nih.govresearchgate.netsemanticscholar.org. Key modifications include the use of water as a solvent, solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation oarjbp.comresearchgate.net.
Water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. The hydrophobic effect of water can enhance reaction rates by bringing the organic reactants into close proximity researchgate.net. Solvent-free reactions, conducted by grinding the reactants together or heating them in the absence of a solvent, offer advantages such as reduced waste, lower costs, and often shorter reaction times researchgate.netsemanticscholar.org. Microwave-assisted synthesis can dramatically accelerate the Mannich reaction, leading to higher yields in a fraction of the time required for conventional heating oarjbp.com.
The use of catalysts is also a key aspect of greening the Mannich reaction. While traditional methods may use strong acids or bases, modern approaches favor the use of recyclable and less hazardous catalysts. Examples include ionic liquids, which can act as both the catalyst and the solvent, and solid acid catalysts that can be easily recovered and reused rsc.org.
To illustrate the impact of solvent choice on a typical Mannich reaction, the following interactive data table presents hypothetical data based on general trends observed in the synthesis of analogous Mannich bases.
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |
| Dioxane | 2.2 | 12 | 75 |
| Ethanol | 24.5 | 8 | 85 |
| Water | 80.1 | 6 | 90 |
| Solvent-free | N/A | 2 | 92 |
Note: The data in this table is illustrative and based on general principles of solvent effects on Mannich reactions.
Synthesis of Structurally Related Derivatives and Homologues of this compound
The versatile nature of the Mannich reaction allows for the synthesis of a wide array of derivatives and homologues of this compound by modifying the aniline and morpholine moieties, as well as by introducing multiple Mannich base functionalities.
Strategies for Modifying the Aniline Moiety
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally increase the electron density of the ring, making it more nucleophilic and facilitating the electrophilic aromatic substitution step of the Mannich reaction.
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the aniline ring, which can lead to slower reaction rates and lower yields. Strong electron-withdrawing groups may require harsher reaction conditions to achieve the desired transformation researchgate.netresearchgate.net.
The position of the substituent on the aniline ring also plays a crucial role in directing the regioselectivity of the aminomethylation. For instance, using m-toluidine instead of o-toluidine would lead to a different regioisomer of the final product. Selective N-alkylation of anilines with different benzyl alcohols has also been explored as a route to synthesize various substituted anilines that can then be used in the Mannich reaction researchgate.netrsc.orgnih.govsemanticscholar.org.
The following table provides examples of how different substituents on the aniline ring could potentially influence the outcome of the Mannich reaction with formaldehyde and 2,6-dimethylmorpholine, based on general reactivity principles.
| Aniline Derivative | Substituent | Electronic Effect | Expected Reactivity |
| Aniline | -H | Neutral | Moderate |
| o-Toluidine | -CH₃ | Electron-donating | High |
| p-Anisidine | -OCH₃ | Electron-donating | High |
| p-Chloroaniline | -Cl | Electron-withdrawing | Low |
| p-Nitroaniline | -NO₂ | Strongly electron-withdrawing | Very Low |
Note: The expected reactivity is a qualitative assessment based on established principles of electrophilic aromatic substitution.
Variations in the Morpholine Ring Substitution Patterns
Analogues of this compound can be synthesized by employing different substituted morpholines in the Mannich reaction. The steric hindrance and electronic effects of the substituents on the morpholine ring can affect the nucleophilicity of the nitrogen atom and, consequently, the rate of iminium ion formation e3s-conferences.orgchemrxiv.orgnih.gov.
For example, using morpholine instead of 2,6-dimethylmorpholine would result in a less sterically hindered product. Conversely, employing morpholines with bulkier substituents than methyl groups at the 2 and 6 positions would likely decrease the reaction rate due to increased steric hindrance around the nitrogen atom. The synthesis of various substituted morpholines provides a toolbox of reactants for creating a diverse library of Mannich bases e3s-conferences.orgchemrxiv.orgnih.govchemrxiv.org.
Preparation of Di-Mannich Derivatives and Oligomeric Structures
The preparation of di-Mannich derivatives is possible when there are multiple activated positions on the aromatic ring of the aniline. For instance, aniline itself has two activated ortho positions and one activated para position. Under appropriate stoichiometric control and reaction conditions, it is possible to introduce two aminomethyl groups onto the aniline ring, leading to the formation of a di-Mannich base nih.govnih.gov. The formation of bis-Mannich bases has been reported in the literature, often when using a bifunctional amine like piperazine or when there are multiple reactive sites on the substrate nih.govnih.gov.
The formation of oligomeric structures from aniline through reactions resembling the Mannich reaction is less common under standard Mannich conditions. However, under certain oxidative conditions, aniline and its derivatives can undergo polymerization or oligomerization. While not a direct outcome of the Mannich reaction, the reactive nature of the aminomethylated aniline products could potentially lead to further reactions and the formation of more complex structures under specific catalytic or oxidative environments.
Spectroscopic and Structural Elucidation Studies of 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within 2-[(2,6-dimethylmorpholin-4-yl)methyl]aniline.
The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most direct evidence for the compound's structure, revealing the chemical environment and number of different types of protons and carbons.
The ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet pattern in the downfield region (approx. δ 6.5-7.5 ppm). The primary amine (-NH₂) protons would likely appear as a broad singlet. The methylene (B1212753) bridge protons (-CH₂-) connecting the aniline and morpholine (B109124) moieties would present a singlet at approximately δ 3.5-4.5 ppm. Within the dimethylmorpholine ring, the protons at the C2 and C6 positions (adjacent to the oxygen) are expected in the δ 3.5-4.0 ppm range, while the protons at the C3 and C5 positions (adjacent to the nitrogen) would appear further upfield. The two methyl groups (-CH₃) attached to the morpholine ring would yield a characteristic doublet around δ 1.1-1.3 ppm.
The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The four distinct aromatic carbons of the aniline ring would resonate in the δ 115-150 ppm range. The carbon of the methylene bridge (-CH₂-) would be expected around δ 50-60 ppm. The carbons of the morpholine ring would show signals at approximately δ 70-80 ppm for C2 and C6 (next to oxygen) and around δ 50-60 ppm for C3 and C5 (next to nitrogen). The two equivalent methyl group carbons would produce a single signal in the upfield region, typically around δ 18-22 ppm.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 (m) | 115 - 130 |
| Aromatic C-NH₂ | - | ~145 |
| Aromatic C-CH₂ | - | ~125 |
| Amine (-NH₂) | Broad singlet | - |
| Methylene Bridge (-CH₂-) | ~3.5 - 4.5 (s) | 50 - 60 |
| Morpholine C2-H, C6-H | ~3.5 - 4.0 (m) | 70 - 80 |
| Morpholine C3-H, C5-H | Upfield (m) | 50 - 60 |
| Methyl (-CH₃) | ~1.1 - 1.3 (d) | 18 - 22 |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netepfl.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon in the aniline ring, the methylene bridge, the morpholine ring, and the methyl groups. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between adjacent protons (typically separated by three bonds). sdsu.edu In the spectrum of this compound, COSY would reveal the connectivity of the protons within the aromatic ring system and show correlations between the protons on adjacent carbons within the morpholine ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. slideshare.net This experiment can provide insights into the molecule's preferred conformation. For instance, NOESY could show correlations between the methylene bridge protons and the protons at the C2/C6 positions of the morpholine ring, as well as with the ortho-proton on the aniline ring, confirming their spatial proximity. researchgate.net
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FTIR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. researchgate.netnih.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | Aniline Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methylene, Morpholine, Methyl | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |
| C-N Stretch | Aniline, Morpholine | 1250 - 1350 |
| C-O-C Stretch | Morpholine Ether Linkage | 1070 - 1150 (strong) |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine (-NH₂) group. The strong absorption band characteristic of the C-O-C ether stretch would confirm the integrity of the morpholine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further structural confirmation. The molecular weight of this compound is 220.31 g/mol . scbt.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 220. The fragmentation pattern is critical for deducing the structure of different parts of the molecule. nih.gov Key fragmentation pathways would likely include:
Alpha-cleavage: The bond between the nitrogen of the morpholine ring and the methylene bridge is a likely point of cleavage.
Benzylic cleavage: The bond between the aniline ring and the methylene bridge is a benzylic position, making it susceptible to cleavage. This would result in a prominent fragment corresponding to the dimethylmorpholinomethyl cation or the aminobenzyl radical.
Fragmentation of the morpholine ring: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules. nih.gov
A major and highly diagnostic fragment would be expected at m/z = 114, corresponding to the [C₆H₁₂NO]⁺ cation formed by cleavage of the bond between the methylene bridge and the aniline ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov
While specific crystallographic data for this compound is not widely published, a successful analysis would be expected to reveal:
The precise geometry of the aniline and morpholine rings.
Confirmation that the morpholine ring adopts a stable chair conformation. researchgate.net
The relative orientation of the two methyl groups on the morpholine ring (cis or trans).
The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the primary amine group. researchgate.net
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Stereochemical Aspects and Isomerism of 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline
Conformational Analysis of the 2,6-Dimethylmorpholine (B58159) Ring System
The 2,6-dimethylmorpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this chair form, the substituents on the ring carbons can occupy either axial or equatorial positions. The presence of the two methyl groups at C2 and C6 significantly influences the conformational equilibrium of the ring.
In the cis-isomer, one methyl group is in an axial position while the other is equatorial, or vice-versa. Through ring flipping, these two chair conformations can interconvert. However, the energy barrier for this inversion and the preferred conformation will be influenced by the large N-(2-aminobenzyl) substituent. The steric bulk of this group will likely favor a conformation where it is in the equatorial position to minimize 1,3-diaxial interactions.
For the trans-isomer, the two methyl groups can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form. Therefore, trans-2,6-dimethylmorpholine derivatives are expected to exist almost exclusively in the diequatorial chair conformation. The N-(2-aminobenzyl) group in this isomer would also preferentially occupy the equatorial position.
Table 1: Predicted Stable Conformations of 2,6-Dimethylmorpholine Ring in 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
| Isomer | Methyl Group Orientations | N-(2-aminobenzyl) Group Orientation | Predicted Stability |
| cis | Axial/Equatorial | Equatorial | Favored |
| trans | Diequatorial | Equatorial | Highly Favored |
| trans | Diaxial | Equatorial | Disfavored |
Impact of cis/trans Isomerism of 2,6-Dimethylmorpholine on Product Structure
The cis and trans isomerism of the 2,6-dimethylmorpholine precursor directly translates to the final structure of this compound, resulting in two distinct diastereomers. These diastereomers will have the same chemical formula and connectivity but different spatial arrangements of the methyl groups, leading to different physical and chemical properties.
Diastereoselective and Enantioselective Synthesis Approaches
While specific diastereoselective or enantioselective syntheses for this compound have not been extensively reported, general strategies for the synthesis of chiral morpholine (B109124) derivatives can be applied. The stereochemistry of the final product is typically controlled by the stereochemistry of the 2,6-dimethylmorpholine starting material.
Diastereoselective Synthesis: The synthesis of 2,6-dimethylmorpholine often results in a mixture of cis and trans isomers. The ratio of these isomers can sometimes be controlled by the reaction conditions. Once the desired isomer of 2,6-dimethylmorpholine is isolated, it can be reacted with a suitable 2-aminobenzyl halide or equivalent electrophile to produce the corresponding diastereomer of this compound.
Enantioselective Synthesis: Each of the cis and trans isomers of 2,6-dimethylmorpholine is chiral and exists as a pair of enantiomers (cis: (2R,6S) and (2S,6R)- a meso compound is not possible due to the nitrogen atom; trans: (2R,6R) and (2S,6S)). To obtain an enantiomerically pure final product, an enantiomerically pure starting material is required.
Several approaches for obtaining enantiopure 2,6-dimethylmorpholine have been developed:
Resolution of Racemates: Racemic mixtures of trans-2,6-dimethylmorpholine can be separated by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid. google.com One diastereomeric salt will preferentially crystallize, allowing for the separation of the enantiomers.
Asymmetric Synthesis: Enantioselective methods for the synthesis of chiral morpholines have been developed, including asymmetric hydrogenation of dehydromorpholine precursors. semanticscholar.orgnih.gov For instance, an improved synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been reported, which could serve as a precursor for the corresponding enantiomerically pure final product. researchgate.net
Characterization and Separation of Isomeric Mixtures
The characterization and separation of the potential isomeric mixtures of this compound are crucial for understanding its properties and for any potential applications.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons on the morpholine ring will differ depending on their axial or equatorial orientation. For example, the chemical shifts of the methyl protons and the protons adjacent to the nitrogen and oxygen atoms would be expected to be different for the cis and trans isomers.
X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous determination of the relative and absolute stereochemistry of the isomers, as well as detailed information about the bond lengths, bond angles, and conformation of the molecule in the solid state.
Separation:
Chromatography: Diastereomers, such as the cis and trans isomers of this compound, have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Chiral Chromatography: To separate the enantiomers of either the cis or trans isomer, chiral chromatography is required. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Table 2: Summary of Isomers of this compound
| Isomer Type | Specific Isomers | Relationship |
| Diastereomers | cis-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline | Have different physical and chemical properties. |
| trans-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline | ||
| Enantiomers (cis) | (2R,6S)-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline | Mirror images, identical physical properties (except interaction with polarized light). |
| (2S,6R)-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline | ||
| Enantiomers (trans) | (2R,6R)-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline | Mirror images, identical physical properties (except interaction with polarized light). |
| (2S,6S)-2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline |
Computational and Theoretical Chemistry Investigations of 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline, this would involve calculating bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (aniline) | 1.40 | ||
| C-C (aromatic) | 1.39 | ||
| N-CH2 | 1.45 | C-N-C | 118.0 |
| C-H (methyl) | 1.09 | H-C-H | 109.5 |
Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would produce.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Table 2: Illustrative FMO Properties
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap (ΔE) | 4.9 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 0.9 |
Note: The data in this table is hypothetical and serves as an example of what an FMO analysis would yield.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas represent neutral potential. For this compound, the nitrogen atoms of the aniline (B41778) and morpholine (B109124) groups, as well as the oxygen atom of the morpholine ring, would be expected to be regions of negative potential.
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.
Table 3: Illustrative Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.7 - 7.2 |
| NH2 | 3.5 |
| CH2-N | 3.6 |
| Morpholine-CH | 2.8 |
| Dimethyl-CH3 | 1.1 |
Note: The data in this table is hypothetical and serves as an example of what a theoretical NMR prediction would provide.
Analysis of Optical Properties (Polarizability, Hyperpolarizability)
The study of nonlinear optical (NLO) properties is important for applications in optoelectronics. DFT calculations can be used to determine the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). These parameters provide insight into the NLO response of a molecule. Molecules with significant charge transfer characteristics often exhibit large hyperpolarizability values, making them potential candidates for NLO materials.
Table 4: Illustrative Calculated Optical Properties
| Property | Value |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 25 x 10-24 esu |
| First-Order Hyperpolarizability (β) | 15 x 10-30 esu |
Note: The data in this table is hypothetical and serves as an example of what a calculation of optical properties would produce.
Reactivity Profiles and Mechanistic Elucidation Involving 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline
Chemical Transformations of the Aniline (B41778) Moiety (e.g., Diazotization, Acylation, Alkylation)
The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group capable of undergoing a wide range of chemical transformations. The presence of the bulky ortho-substituent, the (2,6-dimethylmorpholin-4-yl)methyl group, can be expected to exert steric hindrance, potentially influencing the rates and outcomes of these reactions compared to unsubstituted aniline.
Diazotization: Like other primary anilines, the amino group of 2-[(2,6-dimethylmorpholin-4-yl)methyl]aniline can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt would be a highly versatile intermediate, susceptible to a variety of nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.), allowing for the introduction of a wide range of functional groups (e.g., -Cl, -Br, -CN, -F, -OH) onto the aromatic ring in place of the original amino group.
Acylation: The lone pair of electrons on the aniline nitrogen makes it nucleophilic, readily reacting with acylating agents such as acid chlorides, anhydrides, and esters to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This transformation is often used as a protecting strategy for the amino group to moderate its reactivity and to prevent unwanted side reactions during subsequent synthetic steps.
Alkylation: The aniline nitrogen can also undergo alkylation with alkyl halides or other alkylating agents. nih.gov However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the potential for over-alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. The steric bulk of the ortho-substituent in this compound may help to mitigate this to some extent, favoring mono-alkylation.
Reactions Involving the Morpholine (B109124) Nitrogen (e.g., Quaternization, Coordination)
The nitrogen atom within the 2,6-dimethylmorpholine (B58159) ring is a tertiary amine, and its reactivity is distinct from that of the aniline nitrogen.
Quaternization: As a tertiary amine, the morpholine nitrogen is susceptible to quaternization, which involves the reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction introduces a permanent positive charge onto the morpholine nitrogen, significantly altering the molecule's solubility and electronic properties. The presence of the two methyl groups on the morpholine ring may slightly hinder the approach of the alkylating agent, but the reaction is generally expected to proceed under standard conditions.
Mechanistic Pathways of Mannich Base Formation with Specific Reference to this compound
This compound is a classic example of a Mannich base. The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govoarjbp.com In the synthesis of this specific compound, the components would be a suitable aniline precursor, formaldehyde (B43269), and 2,6-dimethylmorpholine.
The mechanism proceeds through the following key steps:
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the secondary amine (2,6-dimethylmorpholine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, a dimethylaminomethyl cation, or more generally, an iminium ion. nih.gov
Electrophilic Aromatic Substitution: The electron-rich aniline precursor then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This step is an electrophilic aromatic substitution reaction. The substitution typically occurs at the position ortho or para to the activating amino group of the aniline precursor. In the case of forming the title compound, the substitution would occur at the ortho position.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by environmental factors such as pH, light, and temperature, as well as the presence of oxidizing or reducing agents.
Under acidic conditions, both the aniline and the morpholine nitrogens can be protonated. The degradation of similar compounds, such as 4-morpholinoaniline, has been shown to be pH-dependent. ku.edu At low pH, hydrolysis can occur, potentially leading to the cleavage of the bond between the aniline ring and the methylene (B1212753) bridge, which could result in the formation of 2-methylaniline and other degradation products. ku.edu This hydrolytic degradation may proceed through a nucleophilic aromatic substitution mechanism where water attacks the aromatic ring. ku.edu
The aniline moiety is also susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities due to the oxidation of the primary aromatic amine. The rate of oxidation can be influenced by the presence of metal ions and the pH of the environment.
Under basic conditions, the aniline nitrogen is deprotonated, making it more susceptible to oxidation but generally more stable towards hydrolysis. The morpholine ring itself is generally stable, but extreme conditions of temperature and pressure in the presence of certain reagents could lead to ring-opening reactions.
The following table summarizes the expected reactivity at different sites of the molecule:
| Functional Group | Reaction Type | Reagents/Conditions | Expected Product Type |
| Aniline Moiety | Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt |
| Acylation | Acetyl chloride, pyridine | N-acylated aniline | |
| Alkylation | Alkyl halide | N-alkylated aniline | |
| Morpholine Nitrogen | Quaternization | Methyl iodide | Quaternary ammonium salt |
| Coordination | Metal salt | Metal-ligand complex | |
| Methylene Bridge | Formation | Formaldehyde, 2,6-dimethylmorpholine, aniline precursor | Mannich base |
| Cleavage | Strong acid, heat | Aniline precursor, morpholine derivatives |
Applications As a Chemical Scaffold and Ligand in Research
Utilization of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline in the Synthesis of Complex Organic Architectures
While this compound is commercially available as a building block for organic synthesis, a review of the scientific literature does not reveal specific examples of its application in the total synthesis of complex natural products or other intricate organic architectures. However, its structural motifs suggest its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. Ortho-substituted anilines are well-known starting materials for the construction of fused heterocyclic systems through cyclization reactions. rsc.orgnih.govacs.org The presence of the morpholinomethyl substituent at the ortho position could be envisioned to influence the regioselectivity of such cyclizations or to be incorporated as a key structural element in the final molecule. The development of synthetic methodologies that leverage the unique features of this compound for the construction of complex molecular frameworks remains an area for future exploration.
Investigation of this compound as a Ligand in Coordination Chemistry
The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions, making it an interesting candidate for investigation as a ligand in coordination chemistry.
There is a lack of specific studies in the published literature detailing the coordination of this compound with metal centers, including organotin(IV) compounds. However, based on the coordination chemistry of structurally related ligands, potential coordination modes can be inferred. The molecule could potentially act as a bidentate or tridentate ligand.
Organotin(IV) complexes exhibit a wide range of coordination geometries, largely influenced by the nature of the ligands. dntb.gov.uaresearchgate.netbsmiab.org For instance, ligands with O, N, and O donor atoms can form stable complexes with organotin(IV) moieties. nih.gov It is plausible that this compound could coordinate to an organotin(IV) center through the aniline (B41778) nitrogen, the morpholine (B109124) nitrogen, and the morpholine oxygen, acting as a tridentate ligand. The resulting complexes could adopt various geometries, such as trigonal bipyramidal or octahedral, depending on the other ligands attached to the tin atom. nih.govresearchgate.netjocpr.comnih.gov The specific coordination would be influenced by factors such as the steric bulk of the 2,6-dimethylmorpholine (B58159) group and the Lewis acidity of the organotin(IV) species. Further experimental studies, such as X-ray crystallography and NMR spectroscopy, would be necessary to elucidate the precise coordination modes of this ligand with organotin(IV) and other metal centers. rsc.org
While there are no direct reports on the use of this compound as a ligand in catalytic systems, a closely related compound, di(2,6-dimethylmorpholino)phenylphosphine , has been successfully employed as a bulky, electron-rich monoaryl phosphine (B1218219) ligand in the Suzuki-Miyaura cross-coupling of aryl chlorides. researchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. thermofishersci.innih.govdiva-portal.orgnih.gov
The effectiveness of phosphine ligands in palladium-catalyzed cross-coupling reactions is highly dependent on their steric and electronic properties. sigmaaldrich.comnih.govtcichemicals.comgessnergroup.comrsc.org The di(2,6-dimethylmorpholino)phenylphosphine ligand demonstrated high efficacy in the coupling of various chlorobenzenes and heteroaryl chlorides. researchgate.net The morpholino substituents contribute to the ligand's bulk and electron-donating character, which are known to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Given the structural similarity, it is conceivable that palladium complexes of this compound could also exhibit catalytic activity in cross-coupling reactions, although this has not been experimentally verified. The broader use of morpholine-containing ligands in palladium-catalyzed C-N cross-coupling reactions further highlights the potential of this structural motif in catalysis. researchgate.netresearchgate.netacs.orge3s-conferences.orgacs.org
Table 1: Overview of Potential Research Applications
| Research Area | Specific Application | Status of Research for this compound |
|---|---|---|
| Complex Organic Synthesis | Precursor for nitrogen heterocycles | Potential application based on structural analogy; no specific examples reported. |
| Coordination Chemistry | Ligand for organotin(IV) compounds | No specific studies reported; coordination modes can be inferred from related ligands. |
| Catalysis | Ligand in Suzuki-Miyaura coupling | A related phosphine ligand shows high efficacy; direct use of the title compound is not reported. |
| Proteomics Research | Chemical probe or research tool | Commercially available for this purpose, but no published research on its specific use. |
| Biological Research | Activator or ligand for receptors and ion channels | No published research available. |
Employment in Proteomics Research as a Research Tool
The compound this compound is commercially available and marketed as a product for proteomics research. However, a thorough review of the scientific literature reveals no published studies detailing its specific applications in this field. Proteomics often utilizes chemical probes to study protein function, interactions, and localization. nih.govbiorxiv.orgnih.govchemrxiv.org These probes can be designed to interact with specific proteins or protein complexes. While the structural features of this compound might lend themselves to the development of such probes, its actual use and the findings from any such research have not been publicly documented.
Exploration as an Activator or Ligand for Receptors and Ion Channels in Fundamental Biological Research (excluding clinical human trials)
There is currently no scientific literature available that describes the investigation of this compound as an activator or ligand for receptors and ion channels in fundamental biological research. The morpholine moiety is a common scaffold in many biologically active compounds, and its derivatives have been explored for their effects on the central nervous system, including interactions with various receptors and ion channels. acs.orgnih.govresearchgate.netchemie-brunschwig.ch However, without specific experimental data, any potential activity of this compound in this area remains speculative.
Future Research Directions for 2 2,6 Dimethylmorpholin 4 Yl Methyl Aniline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of novel synthetic routes for 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline that are not only efficient but also environmentally benign.
Current synthetic approaches likely rely on classical Mannich-type reactions, which, while effective, may involve harsh conditions or hazardous reagents. Future methodologies could explore:
Biocatalysis: The use of enzymes, such as nitroreductases, offers a chemoenzymatic alternative to traditional hydrogenation methods for producing functionalized anilines. acs.orgnih.gov This approach operates under mild conditions in aqueous media, reducing the need for high-pressure hydrogen gas and precious-metal catalysts. acs.orgnih.gov
Metal-Free Catalysis: The development of metal-free catalytic systems, such as those employing Brønsted acidic ionic liquids, presents a sustainable pathway for the synthesis of aniline (B41778) derivatives. nih.gov These catalysts are often reusable, less toxic, and can be employed in aqueous media, aligning with the principles of green chemistry. nih.gov
One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | Mild reaction conditions, high chemoselectivity, reduced use of hazardous materials. acs.orgnih.gov | Identification and engineering of suitable enzymes, process optimization for industrial scale-up. |
| Metal-Free Catalysis | Lower toxicity, cost-effectiveness, catalyst reusability, compatibility with aqueous systems. nih.gov | Design of novel organocatalysts, exploration of reaction scope and limitations. |
| One-Pot Reactions | Increased efficiency, reduced waste, time and cost savings. nih.gov | Development of compatible catalytic systems, control of reaction selectivity. |
In-depth Mechanistic Studies of its Reactions and Derivatizations
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new transformations. The compound is likely synthesized via a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org
Future mechanistic studies should focus on:
Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of the Mannich reaction for the synthesis of this specific compound will provide valuable insights into the reaction pathway, transition states, and the influence of various parameters such as temperature, solvent, and catalyst.
Intermediate Characterization: The identification and characterization of reaction intermediates, such as the initial iminium ion formed from 2,6-dimethylmorpholine (B58159) and formaldehyde (B43269), are essential for a complete mechanistic picture. wikipedia.org
Derivatization Pathways: Investigating the reactivity of the aniline and morpholine (B109124) moieties will open avenues for the synthesis of a diverse library of derivatives with potentially novel properties. This includes electrophilic aromatic substitution on the aniline ring and reactions involving the tertiary amine of the morpholine ring. geeksforgeeks.org
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide significant insights into its structure-reactivity relationships.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.nettue.nl This information is vital for understanding its reactivity and potential interaction with other chemical species.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of this compound and its derivatives with their chemical reactivity or biological activity, QSAR models can be developed. nih.gov These models can then be used to predict the properties of novel, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.
Reaction Mechanism Simulation: Computational modeling can be used to simulate the entire reaction pathway of its synthesis and derivatization reactions, providing detailed information about transition state geometries and activation energies.
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.nettue.nl | Maps of electron density, HOMO/LUMO energy levels, prediction of reaction sites. |
| QSAR Modeling | Predict reactivity and properties of derivatives. nih.gov | Models for predicting biological activity or material properties based on molecular structure. |
| Reaction Mechanism Simulation | Understand reaction pathways and transition states. | Detailed mechanistic insights, optimization of reaction conditions. |
Exploration of New Roles in Materials Science and Advanced Chemical Systems
The unique combination of a substituted aniline and a morpholine moiety in this compound suggests its potential for applications in materials science and advanced chemical systems. Both aniline and morpholine derivatives have found utility in a variety of materials. e3s-conferences.orgacs.org
Future research should explore the following avenues:
Polymer Chemistry: The aniline functional group can be a precursor for the synthesis of conductive polymers or polyamides with unique properties. The incorporation of the dimethylmorpholine group could influence the solubility, processability, and final properties of these polymers. acs.org
Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly in steam systems. nih.govchemicalbook.com The potential of this compound as a corrosion inhibitor for various metals and alloys warrants investigation.
Functional Dyes and Pigments: Aniline derivatives are fundamental components of many dyes. The specific substitution pattern of this compound could lead to novel chromophores with interesting photophysical properties, potentially for applications in imaging or as functional materials. rsc.org
Self-Assembling Systems: The amphiphilic nature that could be imparted by further functionalization might allow for the formation of micelles, vesicles, or other self-assembled structures, with potential applications in drug delivery or nanotechnology.
Q & A
Q. What are the key structural features of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline, and how do they influence its reactivity?
The compound contains a morpholine ring substituted with two methyl groups at the 2- and 6-positions, and an aniline moiety linked via a methylene bridge. The morpholine ring enhances solubility in polar solvents, while the aniline group facilitates electrophilic substitution reactions. The steric hindrance from the dimethyl groups may influence regioselectivity in synthetic modifications .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use a combination of:
Q. What is the typical synthetic route for this compound?
Synthesis involves multi-step protocols:
- Step 1 : Alkylation of morpholine with 2,6-dimethyl groups.
- Step 2 : Coupling the modified morpholine to an aniline derivative via a methylene linker using reagents like paraformaldehyde. Microwave-assisted synthesis or PEG-mediated methods improve yield and reduce reaction time .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Key variables to test:
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
- Conduct metabolic stability assays (e.g., liver microsome testing).
- Use LC-MS/MS to quantify compound levels in plasma.
- Modify the structure to improve membrane permeability (e.g., adding hydrophilic groups) .
Q. What computational tools are effective for predicting the biological activity of derivatives?
- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs).
- MD simulations : Assess binding stability over time .
Q. How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Accelerated stability testing : Expose the compound to pH 1–12 buffers at 40–60°C for 1–4 weeks.
- Monitor degradation via HPLC and identify byproducts using HRMS .
- Solid-state stability can be assessed using TGA/DSC .
Q. What strategies resolve discrepancies in solubility data reported across studies?
- Standardize solvent systems (e.g., DMSO:PBS mixtures).
- Use shake-flask methods with UV-Vis quantification.
- Evaluate the impact of substituents (e.g., methoxy groups in ) on solubility .
Methodological Considerations for Data Interpretation
Q. How to design SAR studies for morpholine-aniline derivatives?
- Synthesize analogs with variations in:
Q. What experimental controls are critical in assessing anticancer activity?
- Include positive controls (e.g., cisplatin for cytotoxicity).
- Use cell viability assays (MTT, resazurin) with triplicate measurements.
- Validate selectivity via toxicity screening in non-cancerous cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
